molecular formula C6H9N3O2 B2965771 4-(Aminomethyl)-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 1891218-76-0

4-(Aminomethyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No. B2965771
M. Wt: 155.157
InChI Key: IWLORRRVOLGIJY-UHFFFAOYSA-N
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Description

The compound “4-(Aminomethyl)-1-methyl-1H-pyrazole-5-carboxylic acid” is a complex organic molecule that likely contains an aminomethyl group and a carboxylic acid group . Aminomethyl groups are monovalent functional groups with the formula −CH2−NH2 . They can be described as a methyl group substituted by an amino group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds often involve complex organic synthesis procedures. For instance, aminomethylbenzoic acid has been used in the preparation of organocobalt complexes .


Physical And Chemical Properties Analysis

Amino acids, which are similar in structure to the given compound, are colorless, crystalline substances. They have a high melting point (200-300°C) due to ionic properties .

Scientific Research Applications

Synthesis and Pharmacological Exploration

A study explored the synthesis of a new series of pyrazole derivatives, including those related to 4-(Aminomethyl)-1-methyl-1H-pyrazole-5-carboxylic acid, for their potential analgesic and anti-inflammatory activities. These compounds showed significant promise with minimal ulcerogenic potential, suggesting a pathway for developing novel analgesic and anti-inflammatory agents with reduced side effects (Gokulan et al., 2012).

Corrosion Inhibition

Research on pyrazole derivatives, including structures similar to 4-(Aminomethyl)-1-methyl-1H-pyrazole-5-carboxylic acid, has demonstrated their effectiveness as corrosion inhibitors for steel in acidic environments. These compounds show a high inhibition efficiency, providing a potential for their application in protecting metal surfaces against corrosion in industrial settings (Herrag et al., 2007).

Metal Coordination Polymers

Another area of application is in the synthesis of metal coordination polymers. Pyrazole-based ligands have been used to construct coordination polymers with Zn(II) and Cd(II) ions, leading to materials with interesting structural properties and potential applications in catalysis, gas storage, or separation technologies (Cheng et al., 2017).

Structural and Spectral Studies

Studies on pyrazole-4-carboxylic acid derivatives have combined experimental and theoretical approaches to investigate their structural and electronic properties. These compounds, closely related to 4-(Aminomethyl)-1-methyl-1H-pyrazole-5-carboxylic acid, have been characterized through various spectroscopic techniques, contributing to the understanding of their potential biological and pharmaceutical applications (Viveka et al., 2016).

Antitumor and Antimicrobial Activities

Pyrazole derivatives have also been synthesized and evaluated for their antitumor, antifungal, and antibacterial activities. These studies indicate the potential of pyrazole-based compounds in developing new therapeutic agents with specific pharmacophore sites targeting cancer and microbial infections (Titi et al., 2020).

Safety And Hazards

The safety data sheet for 4-Aminobenzoic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It’s important to handle such compounds with care, using personal protective equipment and avoiding contact with skin, eyes, and clothing .

properties

IUPAC Name

4-(aminomethyl)-2-methylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-9-5(6(10)11)4(2-7)3-8-9/h3H,2,7H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWLORRRVOLGIJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)CN)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Aminomethyl)-1-methyl-1H-pyrazole-5-carboxylic acid

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